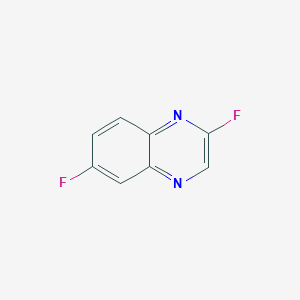

2,6-Difluoroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112080-06-5 |

|---|---|

Molecular Formula |

C8H4F2N2 |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

2,6-difluoroquinoxaline |

InChI |

InChI=1S/C8H4F2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |

InChI Key |

ROETUDGVWCNDQC-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC(=CN=C2C=C1F)F |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1F)F |

Synonyms |

Quinoxaline, 2,6-difluoro- |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Difluoroquinoxaline and Its Structural Analogs

Established Synthetic Routes to the 2,6-Difluoroquinoxaline Core

The construction of the this compound core can be approached through several established synthetic strategies, primarily centered around the formation of the pyrazine (B50134) ring.

Nucleophilic Substitution Approaches

While not a direct method for the synthesis of the quinoxaline (B1680401) core itself, nucleophilic aromatic substitution (SNAr) is a critical strategy for introducing the fluoro substituents onto a pre-existing quinoxaline ring system. For instance, a plausible route could involve a di-chloro or di-nitro quinoxaline precursor, where the chloro or nitro groups are displaced by fluoride (B91410) ions. The reactivity of the quinoxaline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring.

A hypothetical reaction could involve 2,6-dichloroquinoxaline (B50164) as a starting material, which can be subjected to halogen exchange (Halex) reaction using a fluoride source like potassium fluoride in a high-boiling polar aprotic solvent. The reaction conditions would need to be carefully optimized to achieve the desired di-substitution.

Table 1: Hypothetical Nucleophilic Substitution for this compound Synthesis

| Starting Material | Reagent | Product |

| 2,6-Dichloroquinoxaline | Potassium fluoride (KF) | This compound |

| 2,6-Dinitroquinoxaline | Potassium fluoride (KF) | This compound |

Note: This table represents a plausible synthetic route based on known reactivity patterns of halogenated quinoxalines.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While typically used for the functionalization of the quinoxaline core, these methods can also be envisioned for the construction of the core itself, although less common. More relevant to the synthesis of this compound, cross-coupling reactions are instrumental in the preparation of functionalized derivatives starting from a pre-formed 2,6-dihaloquinoxaline core.

For example, Suzuki-Miyaura or Stille coupling reactions on a 2,6-dichloro- or 2,6-dibromoquinoxaline (B599374) could be employed to introduce various substituents at these positions. However, for the direct synthesis of this compound, these methods are less direct than cyclization pathways.

Cyclization Reaction Pathways

The most direct and widely employed method for the synthesis of the quinoxaline core is the cyclocondensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. To obtain this compound, this would involve the reaction of 4-fluoro-1,2-phenylenediamine with a fluorinated 1,2-dicarbonyl compound, such as a fluoro-substituted glyoxal (B1671930) or a derivative thereof.

The key starting material, 4-fluoro-1,2-phenylenediamine, is commercially available. The challenge lies in the synthesis or availability of the appropriate fluorinated 1,2-dicarbonyl partner. A plausible precursor could be a fluorinated α-keto-aldehyde or a related species. The reaction is typically carried out in an acidic or neutral medium and often proceeds with high efficiency.

Table 2: Plausible Cyclization Reaction for this compound Synthesis

| 1,2-Phenylenediamine | 1,2-Dicarbonyl Compound | Product |

| 4-Fluoro-1,2-phenylenediamine | Fluoro-glyoxal (hypothetical) | This compound |

Note: This table outlines a likely synthetic route based on the most common method for quinoxaline synthesis.

Advanced Synthetic Strategies for Functionalized Difluoroquinoxalines

Once the this compound core is obtained, further functionalization can be achieved through advanced synthetic strategies to generate a library of derivatives with tailored properties.

Regioselective Functionalization Techniques

The electronic properties of the this compound ring direct the regioselectivity of further functionalization. The fluorine atoms are deactivating for electrophilic aromatic substitution on the benzene (B151609) ring, while the pyrazine ring is generally electron-deficient and susceptible to nucleophilic attack.

C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. Transition metal-catalyzed C-H functionalization could potentially be applied to this compound to introduce substituents at specific positions, although specific examples for this particular isomer are not widely reported. The directing effects of the fluoro groups and the nitrogen atoms would play a crucial role in determining the site of functionalization.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral quinoxaline derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Stereoselective methods can be employed to introduce chiral centers into the quinoxaline scaffold.

One approach involves the use of chiral auxiliaries or catalysts in the cyclization step. For instance, the condensation of 4-fluoro-1,2-phenylenediamine with a chiral 1,2-dicarbonyl compound would lead to the formation of a chiral quinoxaline derivative. Another strategy involves the stereoselective functionalization of a pre-formed this compound. This could be achieved through asymmetric hydrogenation of a quinoxaline precursor or through the stereoselective addition of a nucleophile to a prochiral center on a substituent.

While specific examples for the stereoselective synthesis of chiral this compound derivatives are limited in the literature, the general principles of asymmetric synthesis can be applied to this system.

Mechanistic Investigations of Difluoroquinoxaline Formation

Elucidation of Reaction Mechanisms

The most fundamental and widely used method for synthesizing the quinoxaline core, including this compound, is the condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. chim.it The formation of this compound would specifically involve the reaction of 4-fluoro-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound like glyoxal (to yield the parent ring) or benzil (B1666583) (to yield a diphenyl-substituted derivative).

The reaction mechanism is generally understood to be an acid-catalyzed condensation-cyclization process. researchgate.netresearchgate.net The plausible steps are as follows:

Activation of Carbonyl: In the presence of an acid catalyst (e.g., H⁺), one of the carbonyl groups of the 1,2-dicarbonyl compound is protonated. This activation increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack: One of the amino groups of the 4-fluoro-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.

Dehydration and Imine Formation: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This key step forms the six-membered dihydropyrazine (B8608421) ring.

Final Dehydration/Aromatization: A second dehydration step occurs, leading to the formation of a double bond within the newly formed ring. This results in the stable, aromatic quinoxaline ring system.

This sequence of activation, nucleophilic attack, cyclization, and dehydration is a classic pathway for the formation of many nitrogen-containing heterocyclic systems. youtube.comstudy.com The catalyst plays a crucial role in activating the carbonyl group and facilitating the dehydration steps. researchgate.net

Transition State Analysis in Synthesis

Transition state analysis provides deep mechanistic insight by characterizing the high-energy structures that connect reactants, intermediates, and products. For the synthesis of difluoroquinoxalines, computational chemistry methods, such as Density Functional Theory (DFT), would be employed to model the reaction pathway and identify the transition states for the key elementary steps.

A computational transition state analysis for the formation of this compound would typically involve:

Geometry Optimization: Researchers would calculate the lowest-energy geometric structures for the reactants, intermediates, products, and, crucially, the transition states. A transition state represents a first-order saddle point on the potential energy surface.

Energy Profile: By calculating the energies of all species along the reaction coordinate, an energy profile diagram can be constructed. This diagram reveals the activation energy (the energy barrier) for each step, which is determined by the energy difference between the reactants and the transition state.

Kinetic Insights: The calculated activation energies can be used to predict reaction rates and understand how factors like catalysts or substituents (such as the fluorine atom) influence the reaction kinetics. For instance, the electron-withdrawing nature of the fluorine atom in 4-fluoro-1,2-phenylenediamine could influence the nucleophilicity of the amino groups, thereby affecting the energy of the transition state for the initial attack.

While the general principles of transition state analysis are well-established, specific computational studies detailing the transition states for the synthesis of this compound are not prominently available in the surveyed literature. However, such an analysis would be invaluable for optimizing reaction conditions and designing more efficient catalytic systems by providing a molecular-level understanding of the reaction barriers.

Reactivity and Reaction Mechanisms of 2,6 Difluoroquinoxaline

Nucleophilic Aromatic Substitution Processes of Fluorine Atoms

The most prominent feature of the reactivity of 2,6-difluoroquinoxaline is its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one or both of the fluorine atoms. The quinoxaline (B1680401) ring, being an electron-deficient system, activates the attached halogen atoms towards nucleophilic attack. wikipedia.org This activation is a general characteristic of halogenated quinoxalines and other electron-poor heteroaromatic systems. rsc.org

Reaction with Various Nucleophiles

This compound reacts with a wide range of nucleophiles, leading to the formation of monosubstituted or disubstituted products. The course of the reaction often depends on the nature of the nucleophile and the reaction conditions.

Nitrogen Nucleophiles: Amines are common nucleophiles used in reactions with this compound. For instance, reactions with primary and secondary amines can yield 2-amino-6-fluoroquinoxalines or 2,6-diaminoquinoxalines.

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the fluorine atoms to form alkoxy or hydroxy derivatives. The reaction of 6,7-difluoroquinoxalines with sodium hydroxide (B78521) and alkoxides has been shown to result in the substitution of one or both fluorine atoms. bohrium.com

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the substitution of fluorine on the quinoxaline ring, leading to the corresponding thioether derivatives.

The general mechanism for SNAr involves the addition of the nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. The rate-determining step is typically the initial attack of the nucleophile. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of Dihaloquinoxalines

Regioselectivity and Chemoselectivity in Substitution

A key aspect of the nucleophilic substitution reactions of this compound is the regioselectivity—that is, which of the two fluorine atoms is preferentially replaced. The fluorine atom at the 2-position is part of the electron-deficient pyrazine (B50134) ring, while the fluorine at the 6-position is on the benzene (B151609) ring.

The electron-withdrawing nitrogen atoms of the pyrazine ring exert a strong activating effect on the C2 position, making the fluorine atom at this position significantly more susceptible to nucleophilic attack than the fluorine at the C6 position. This is a common feature in the chemistry of haloquinoxalines, where substitution occurs preferentially at the 2- and 3-positions. rsc.org

Therefore, in reactions with one equivalent of a nucleophile, the formation of the 2-substituted-6-fluoroquinoxaline is generally favored. Achieving substitution at the 6-position while retaining the fluorine at the 2-position can be challenging and may require specific reaction conditions or the use of protecting groups.

Chemoselectivity becomes relevant when the nucleophile has multiple reactive sites. However, in the context of this compound reacting with common nucleophiles like amines or alkoxides, the primary consideration is regioselectivity between the two fluorine atoms.

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com

The quinoxaline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack. Furthermore, the two fluorine atoms in this compound are also electron-withdrawing, further deactivating the ring. As a result, this compound is highly resistant to electrophilic aromatic substitution.

Reactions such as nitration or halogenation, which readily occur with electron-rich aromatic compounds like benzene or phenol, would require harsh conditions to proceed with this compound, and would likely result in low yields and a mixture of products. The deactivating nature of both the quinoxaline core and the fluoro substituents makes SEAr a non-preferred reaction pathway for this compound. makingmolecules.com

Redox Chemistry of the Difluoroquinoxaline Moiety

Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of the atoms involved. youtube.comyoutube.com The quinoxaline ring system can participate in both oxidation and reduction processes.

Oxidation Reactions and Pathways

The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons and can be oxidized. The most common oxidation reaction for quinoxalines is N-oxidation, which typically involves reaction with a peroxy acid to form the corresponding quinoxaline N-oxide.

For this compound, oxidation would likely occur at one or both of the nitrogen atoms. The presence of the electron-withdrawing fluorine atoms would make the nitrogen atoms less basic and therefore more difficult to oxidize compared to unsubstituted quinoxaline. However, with a sufficiently strong oxidizing agent, the formation of this compound N-oxide or N,N'-dioxide is plausible.

Electrochemical Reduction Processes

The electron-deficient nature of the this compound ring system makes it a good candidate for electrochemical reduction. In this process, the molecule accepts one or more electrons to form a radical anion or a dianion. The reduction potential of the compound is a measure of the ease with which it accepts an electron.

Metal-Mediated Transformations Involving this compound

The presence of halogen atoms on the quinoxaline scaffold opens up a vast field of possibilities for synthetic transformations, particularly through metal-mediated reactions. These methods allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms at the C2 and C6 positions of this compound have distinct electronic environments, leading to differences in their reactivity and potential for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in the synthesis of functionalized quinoxaline derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While direct studies on this compound are not extensively detailed in the cited literature, the reactivity of the analogous compound, 2,6-dichloroquinoxaline (B50164), provides significant insights. researchgate.net Site-selective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline with various arylboronic acids have been successfully performed. researchgate.net

The selectivity of the reaction is primarily governed by electronic factors. The chlorine atom at the C2 position is part of the electron-deficient pyrazine ring, making it more activated towards oxidative addition to the palladium(0) catalyst compared to the chlorine atom at the C6 position on the benzene ring. researchgate.net Consequently, mono-arylation occurs selectively at the C2 position. researchgate.net By adjusting the reaction conditions and stoichiometry of the boronic acid, both mono- and diarylated quinoxaline derivatives can be synthesized. researchgate.net It is expected that this compound would exhibit similar regioselectivity due to the comparable electronic effects of fluorine and chlorine on the quinoxaline core.

| Entry | Arylboronic Acid (ArB(OH)₂) | Equivalents of ArB(OH)₂ | Product(s) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 1.1 | 2-Phenyl-6-chloroquinoxaline | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1.1 | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 82 |

| 3 | 4-Fluorophenylboronic acid | 1.1 | 2-(4-Fluorophenyl)-6-chloroquinoxaline | 79 |

| 4 | Phenylboronic acid | 2.5 | 2,6-Diphenylquinoxaline | 90 |

| 5 | 4-Methoxyphenylboronic acid | 2.5 | 2,6-Bis(4-methoxyphenyl)quinoxaline | 88 |

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. synarchive.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Although specific examples involving this compound are not prevalent in the literature, the general applicability of the Stille coupling makes it a highly relevant potential transformation. organic-chemistry.org It is anticipated that, similar to the Suzuki-Miyaura reaction, the C2-F bond would be more reactive than the C6-F bond, allowing for regioselective functionalization. The reaction could be employed to introduce alkyl, vinyl, aryl, and other organic moieties onto the quinoxaline core.

Beyond palladium, other transition metals like copper, iron, and niobium have been utilized to catalyze transformations of halo-quinoxalines, enabling the formation of various C-X bonds (where X can be C, N, O, S, etc.). nih.gov

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-O bond formation, such as in Ullmann-type couplings. These reactions could potentially be applied to this compound for the synthesis of amino- or alkoxy-substituted quinoxalines.

Iron-Catalyzed Cross-Coupling: Iron catalysts are emerging as a cost-effective and less toxic alternative to palladium for cross-coupling reactions.

C-H Activation/Functionalization: Palladium-catalyzed intramolecular C-H arylation has been used to synthesize fused heteroaromatic compounds from quinoline (B57606) and pyridine (B92270) derivatives. beilstein-journals.org This type of strategy could potentially be applied to derivatives of this compound to build more complex, fused ring systems.

Defluorinative Reactions: The unique properties of the C-F bond have led to the development of transition-metal-catalyzed reactions that proceed via C-F bond activation. rsc.org These reactions often involve a transition metal inserting into the C-F bond, which can be facilitated by fluorophilic co-catalysts. escholarship.org Such strategies could lead to novel transformations of this compound that are not possible with other halo-quinoxalines. For instance, reactions involving gem-difluoroalkenes often proceed through a β-fluoride elimination step, a process that highlights the unique reactivity imparted by fluorine substituents. nih.gov

Influence of Substituents on Electronic Structure and Reactivity

The nature and position of substituents on the quinoxaline ring system profoundly influence its electronic structure and, consequently, its chemical reactivity. acs.org The fluorine atoms in this compound exert a strong influence through their inductive and resonance effects.

Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I).

Effect on the Pyrazine Ring: The fluorine atom at the C2 position significantly lowers the electron density of the pyrazine ring. This makes the carbon atoms of the pyrazine ring, particularly C2 and C3, more electrophilic and susceptible to nucleophilic attack. nih.gov This electronic deficit also increases the reactivity of the C2-F bond towards oxidative addition in metal-catalyzed coupling reactions, as seen in the regioselectivity of Suzuki-Miyaura couplings with the dichloro-analogue. researchgate.net

Effect on the Benzene Ring: The fluorine atom at the C6 position withdraws electron density from the benzene ring, affecting its reactivity in both nucleophilic and electrophilic aromatic substitution reactions. The electron-withdrawing nature of the substituents generally makes the quinoxaline core a good electron-transporting material, a property that can be tuned by altering the substituents. nih.gov

Advanced Spectroscopic Characterization and Computational Investigations of 2,6 Difluoroquinoxaline

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable in modern chemistry for the detailed investigation of molecular structures and properties. For a molecule such as 2,6-Difluoroquinoxaline, a combination of techniques is employed to gain a complete picture of its atomic arrangement, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides unambiguous evidence for its constitution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the two fluorine atoms and the nitrogen atoms in the quinoxaline (B1680401) ring system. The symmetry of the molecule will also dictate the number of unique proton signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling), which is a powerful diagnostic tool. The chemical shifts of the carbons in the pyrazine (B50134) and benzene (B151609) rings are sensitive to the electronic effects of the fluorine substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. It provides direct observation of the fluorine environments. The spectrum for this compound would be expected to show signals corresponding to the fluorine atoms, and their coupling to nearby protons and carbons can further confirm the molecular structure.

Due to the limited availability of specific experimental data for this compound, the following table provides representative NMR data for a closely related compound, 6-fluoro-2,3-dimethylquinoxaline (B579590), to illustrate the expected spectroscopic features.

| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| ¹H | 7.88 (dd) | J = 9.2, 5.6 |

| 7.51 (d) | J = 9.2 | |

| 7.35 (t) | J = 8.0 | |

| 2.63 (d) | J = 2.4 | |

| ¹³C | 162.10 (d) | J = 248.0 |

| 154.43 | ||

| 152.75 (d) | J = 3.0 | |

| 141.74 (d) | J = 13 | |

| 138.19 (d) | J = 1.0 | |

| 130.24 (d) | J = 10.0 | |

| 118.87 (d) | J = 26 | |

| 112.00 (d) | J = 21.0 | |

| 23.12 | ||

| 23.95 | ||

| ¹⁹F | -110.28 (dd) | J = 15.0, 11.2 |

Data for 6-fluoro-2,3-dimethylquinoxaline is provided for illustrative purposes. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the quinoxaline core, and strong absorptions corresponding to the C-F stretching modes. The positions of these bands are indicative of the molecular structure.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic system. The quinoxaline ring breathing modes are often strong in the Raman spectrum.

The following table presents typical vibrational frequencies for fluorinated aromatic compounds and quinoxaline derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C=N Stretch | 1650-1550 |

| C-F Stretch | 1250-1000 |

| Aromatic C-H Out-of-Plane Bend | 900-675 |

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

For this compound, the UV-Vis spectrum is expected to display absorptions arising from π→π* and n→π* transitions associated with the conjugated aromatic system of the quinoxaline core. The position and intensity of these absorption bands are influenced by the fluorine substituents. Computational methods such as Time-Dependent Density Functional Theory (TDDFT) can be used to predict and interpret the electronic spectra of such compounds. nih.gov Quinoxaline derivatives are known to exhibit absorption maxima that can be influenced by substituents and the solvent environment. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound is a diamagnetic molecule (no unpaired electrons), its radical anion or radical cation could be generated through chemical or electrochemical reduction or oxidation. EPR spectroscopy would then be a powerful tool to study the distribution of the unpaired electron density (spin density) across the molecule. This information provides insight into the molecular orbitals involved in the redox process. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹H, ¹³N, and ¹⁹F) would provide a detailed map of the electronic structure of the radical intermediate.

Electrochemical Characterization Techniques for Electronic Properties

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule. By measuring the potential at which a compound is oxidized and reduced, information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be inferred.

For this compound, the presence of two electron-withdrawing fluorine atoms is expected to make the molecule more susceptible to reduction and more difficult to oxidize compared to unsubstituted quinoxaline. A cyclic voltammogram would reveal the reduction and oxidation potentials, providing valuable data on its electronic characteristics and its potential use in electronic materials or as a ligand in coordination chemistry.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. unav.edu For quinoxaline derivatives, CV can provide valuable information about their reduction and oxidation potentials, the stability of the resulting radical ions, and the kinetics of electron transfer. abechem.comresearchgate.net In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, yielding a voltammogram that reveals the electrochemical processes.

For this compound, it is anticipated that the electron-withdrawing nature of the fluorine atoms would make the compound easier to reduce compared to unsubstituted quinoxaline. rsc.org A CV study would likely reveal one or more reversible or quasi-reversible reduction peaks, corresponding to the formation of an anion radical and potentially a dianion. The exact potentials of these peaks would be dependent on the solvent and electrolyte system used.

Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Hypothetical Value |

| First Reduction Potential (Epc1) vs. Ag/AgCl | -0.85 V |

| First Oxidation Potential (Epa1) vs. Ag/AgCl | -0.78 V |

| ΔEp1 (Epa1 - Epc1) | 70 mV |

| Second Reduction Potential (Epc2) vs. Ag/AgCl | -1.25 V |

| Second Oxidation Potential (Epa2) vs. Ag/AgCl | -1.17 V |

| ΔEp2 (Epa2 - Epc2) | 80 mV |

Note: This data is illustrative and not based on direct experimental measurements for this compound.

Square-Wave Voltammetry (SWV)

Square-wave voltammetry is a large-amplitude differential voltammetric technique that offers high sensitivity and excellent resolution, making it well-suited for the analysis of complex electrochemical systems. pineresearch.comscispace.comwikipedia.orgmaciassensors.com The potential waveform in SWV is a square wave superimposed on a staircase potential ramp. maciassensors.com The current is sampled at the end of both the forward and reverse potential pulses, and the difference in current is plotted against the potential. chemrxiv.org This method effectively minimizes the contribution of capacitive currents, resulting in enhanced signal-to-noise ratios. chemrxiv.org

An SWV study of this compound would be expected to provide more precise measurements of the redox potentials compared to CV. The resulting voltammogram would likely show well-defined peaks corresponding to the reduction events, allowing for accurate determination of the half-wave potentials.

Hypothetical Square-Wave Voltammetry Data for this compound

| Parameter | Hypothetical Value |

| First Reduction Peak Potential (Ep1) vs. Ag/AgCl | -0.82 V |

| First Reduction Peak Current (Ip1) | 1.5 µA |

| Second Reduction Peak Potential (Ep2) vs. Ag/AgCl | -1.21 V |

| Second Reduction Peak Current (Ip2) | 1.2 µA |

Note: This data is illustrative and not based on direct experimental measurements for this compound.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides a powerful toolkit for gaining detailed insights into the structure, properties, and reactivity of molecules at the atomic level. For a molecule like this compound, where experimental data may be limited, computational methods are invaluable for predicting its behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. uctm.edursc.org DFT calculations can provide accurate information about the geometry, electron distribution, and orbital energies of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions govern the molecule's electronic properties and reactivity.

For this compound, DFT calculations would likely show that the fluorine atoms lower the energies of both the HOMO and LUMO levels compared to the parent quinoxaline. rsc.org This would be consistent with the expected increased difficulty of oxidation and increased ease of reduction. The HOMO-LUMO energy gap is also a key parameter, as it relates to the molecule's electronic stability and its absorption of light.

Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Energy Gap | 4.5 eV |

| Dipole Moment | 1.5 D |

Note: This data is illustrative and based on general trends observed for similar fluorinated heterocyclic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their optical properties, such as their UV-Vis absorption spectra. researchgate.netnih.govmdpi.com TD-DFT calculations can determine the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*).

A TD-DFT study of this compound would predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions. It is expected that the main absorption bands would correspond to π-π* transitions within the aromatic system. The fluorination might cause a slight blue-shift in the absorption maxima compared to unsubstituted quinoxaline. rsc.org

Predicted Optical Properties of this compound from TD-DFT Calculations

| Excitation | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 320 | 0.15 |

| S0 → S2 | 280 | 0.45 |

| S0 → S3 | 250 | 0.20 |

Note: This data is illustrative and based on general expectations for quinoxaline derivatives.

Molecular Dynamics Simulations of Intermolecular Interactions

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule interacts with its environment. This would include the formation of hydrogen bonds (if applicable) and van der Waals interactions. nih.gov Such simulations are crucial for understanding the behavior of the molecule in solution, which is relevant to its electrochemical and biological applications.

Illustrative Intermolecular Interaction Parameters from MD Simulations

| Interaction Type | Solvent | Average Interaction Energy (kcal/mol) |

| Van der Waals | Water | -5.0 |

| Electrostatic | Water | -2.5 |

| Van der Waals | Acetonitrile | -4.5 |

| Electrostatic | Acetonitrile | -1.0 |

Note: This data is for illustrative purposes to show the type of information obtainable from MD simulations.

Computational Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the chemical reactivity and selectivity of a molecule. nih.gov By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack. Reactivity descriptors such as Fukui functions and the molecular electrostatic potential (MEP) map can be calculated to visualize and quantify the reactive regions of the molecule.

For this compound, it is expected that the carbon atoms attached to the fluorine atoms would be electron-deficient and thus susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the pyrazine ring are likely to be the most nucleophilic sites.

Predicted Reactive Sites in this compound

| Atom/Position | Predicted Reactivity |

| C2 | Electrophilic |

| C6 | Electrophilic |

| N1 | Nucleophilic |

| N4 | Nucleophilic |

Note: This table represents a qualitative prediction of reactivity based on general principles of organic chemistry and computational models.

Strategic Derivatization and Functionalization of 2,6 Difluoroquinoxaline for Targeted Properties

Design Principles for Introducing Diverse Functional Groups

The primary strategy for the functionalization of 2,6-difluoroquinoxaline is nucleophilic aromatic substitution (SNAr). The quinoxaline (B1680401) ring system is inherently electron-deficient, which activates the carbon atoms attached to the fluorine leaving groups towards nucleophilic attack. wikipedia.orgrsc.org This reactivity is a cornerstone of its derivatization, allowing for the systematic and often regioselective replacement of one or both fluorine atoms.

Key Principles:

Activation by the Heterocycle: The nitrogen atoms in the quinoxaline core withdraw electron density from the aromatic system, making the C-F bonds susceptible to nucleophilic attack. This is a classic example of activating an aromatic ring for SNAr reactions. wikipedia.orgopenstax.org

Leaving Group Ability: Fluorine, typically a poor leaving group in SN2 reactions, is an effective leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), not the departure of the leaving group. openstax.orgyoutube.com The high electronegativity of fluorine polarizes the C-F bond, encouraging the initial attack. youtube.com

Regioselectivity: Sequential substitution is possible by controlling reaction conditions such as temperature, stoichiometry, and the nature of the nucleophile. The first substitution can influence the reactivity of the second C-F bond, allowing for the synthesis of unsymmetrically substituted derivatives.

Nucleophile Diversity: A wide array of nucleophiles can be employed to introduce diverse functionalities. This includes oxygen-based nucleophiles (alcohols, phenols), nitrogen-based nucleophiles (amines, anilines), sulfur-based nucleophiles (thiols), and carbon-based nucleophiles. This versatility enables the incorporation of groups with tailored electronic and steric properties.

The general reaction scheme for the derivatization of this compound via SNAr can be summarized as follows:

Figure 1: General reaction scheme for the nucleophilic aromatic substitution (SNAr) on this compound. Nu represents a generic nucleophile.

Impact of Derivatization on Electronic and Optical Properties

The introduction of different functional groups onto the this compound core profoundly influences its electronic and optical characteristics by altering the distribution of electron density and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Electron-Donating Groups (EDGs): Functional groups such as amines (-NR2) or alkoxy (-OR) groups are strong electron donors. When attached to the quinoxaline ring, they increase the energy of the Highest Occupied Molecular Orbital (HOMO) and can decrease the HOMO-LUMO energy gap. This typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. d-nb.infonih.gov

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO2) are strong electron acceptors. Their incorporation tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This modification can also narrow the energy gap and is a key strategy for developing materials with specific charge-transport properties. nih.gov

Extended π-Conjugation: Attaching aromatic or vinylic groups can extend the π-conjugated system of the molecule. This extension generally leads to a smaller HOMO-LUMO gap and a significant red-shift in the optical spectra, enhancing light absorption capabilities at longer wavelengths. researchgate.net

The predictable impact of different substituents allows for the rational design of this compound derivatives with tailored photophysical properties, as illustrated in the following interactive table.

| Substituent Type | Example Groups | Effect on HOMO Level | Effect on LUMO Level | Resulting HOMO-LUMO Gap | Predicted Optical Shift |

|---|---|---|---|---|---|

| Strong Electron-Donating | -N(CH3)2, -NH2, -OH | Increase | Slight Increase | Decrease | Significant Red-Shift |

| Weak Electron-Donating | -CH3, -C2H5 | Slight Increase | Negligible | Slight Decrease | Minor Red-Shift |

| Weak Electron-Withdrawing | -Cl, -Br | Decrease | Slight Decrease | Variable | Minor Blue or Red-Shift |

| Strong Electron-Withdrawing | -CN, -NO2, -CF3 | Significant Decrease | Significant Decrease | Decrease | Significant Red-Shift |

| Extended π-Conjugation | -Phenyl, -Vinyl | Increase | Decrease | Significant Decrease | Significant Red-Shift |

Strategies for Enhancing Intermolecular Interactions

Controlling the self-assembly and solid-state packing of molecules is crucial for the performance of organic electronic materials. The strategic functionalization of this compound can be used to introduce and strengthen specific intermolecular interactions.

Hydrogen Bonding: The incorporation of functional groups that can act as hydrogen bond donors (e.g., -NH2, -OH) or acceptors (e.g., carbonyls, pyridyl groups) is a powerful strategy to induce directional and strong intermolecular interactions. These interactions can enforce a more ordered molecular packing in the solid state, which is often beneficial for charge transport.

π-π Stacking: The planar, aromatic core of quinoxaline is predisposed to π-π stacking interactions. The strength of these interactions can be modulated by the electronic nature of the substituents. Introducing electron-withdrawing groups can enhance these interactions by creating favorable quadrupole moments. nih.gov Conversely, bulky side chains can be used to control the distance and geometry of the π-stacking. d-nb.info

Fluorine-Involved Interactions: The fluorine atoms themselves, or fluorinated substituents, can participate in specific non-covalent interactions. This includes C-F···H-C hydrogen bonds and C-F···π interactions. mdpi.com The polarized C-F bond can also engage in favorable dipolar or multipolar interactions, which can be exploited to direct crystal packing and improve the binding affinity of ligands to protein targets. nih.govacs.org

By combining these strategies, it is possible to design this compound derivatives that self-assemble into highly ordered structures, a key requirement for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Research Applications of 2,6 Difluoroquinoxaline in Advanced Materials Science

Development of Organic Semiconductor Materials

Quinoxaline (B1680401) derivatives, including 2,6-Difluoroquinoxaline, are integral to the development of advanced organic semiconductor materials. These compounds are often used as building blocks in the synthesis of larger, more complex molecules and polymers designed for electronic applications. The inherent electron-deficient nature of the quinoxaline core, enhanced by the presence of two fluorine atoms, allows for the creation of materials with specific charge transport properties.

In the design of organic thin-film transistors (OTFTs), for instance, quinoxaline-based molecules have been investigated as the active semiconductor layer. Researchers have synthesized novel quinoxaline derivatives and evaluated their thermal, optical, and electrochemical properties to understand their potential as organic semiconductors. Theoretical calculations using density functional theory (DFT) are often employed to predict molecular structures and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the charge-carrying capabilities of the material rsc.org. The performance of these materials in OTFTs is then characterized by their charge carrier mobility and the on/off current ratio of the device rsc.org. For example, certain quinoxaline derivatives have demonstrated p-channel (hole-transporting) characteristics with mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs rsc.org.

The versatility of quinoxaline chemistry allows for extensive functionalization, enabling the tuning of its electronic properties. This makes quinoxaline-based materials suitable for a variety of roles within organic electronics, including as hole transport materials (HTMs) and electron transport materials (ETMs) nih.gov. The specific application is largely determined by the nature of the substituents attached to the quinoxaline core nih.gov.

Components in Organic Light-Emitting Diode (OLED) Devices

Quinoxaline derivatives are recognized for their potential in organic light-emitting diodes (OLEDs), where they can function in various layers of the device stack. Their electron-deficient character makes them particularly suitable for use as electron-transporting materials (ETMs) or as hosts in the emissive layer nih.govrsc.org. The structure of an OLED typically consists of several organic layers sandwiched between two electrodes, including a hole transporting layer (HTL), an emitting layer (EML), and an electron transporting layer (ETL) rsc.org.

The performance of an OLED is highly dependent on the materials used in each layer. Quinoxaline derivatives have been explored as materials for the ETL, facilitating the transport of electrons from the cathode to the emissive layer rsc.org. Furthermore, they can be used as a host material in the EML, where they are doped with a guest emitter molecule. In this role, the quinoxaline-based host facilitates charge recombination and energy transfer to the guest, which then emits light rsc.org.

The development of thermally activated delayed fluorescence (TADF) emitters has opened new avenues for quinoxaline-based materials in OLEDs. By carefully designing molecules with a small energy gap between their singlet and triplet excited states, it is possible to harvest both singlet and triplet excitons for light emission, leading to high external quantum efficiencies (EQEs) researchgate.net. For example, emitters based on a phenyl(quinoxalin-6-yl)methanone acceptor unit have achieved high EQEs of up to 26.0% in orange-red TADF-OLEDs researchgate.net.

| Device Structure | Role of Quinoxaline Derivative | Maximum External Quantum Efficiency (EQE) | Emission Color |

|---|---|---|---|

| ITO/NPB/Ir(ppy)3:CBP/BCP/Compound 1/LiF/Al | Electron Transporting Layer | Not Specified | Green |

| ITO/NPB/rubrene:Compound 1/Alq3/LiF/Al | Host in Emitting Layer | Not Specified | Red |

| ITO/NPB/DPXZ-PQM:Host/ETL/LiF/Al | TADF Emitter | 26.0% | Orange-Red |

Advanced Materials for Organic Photovoltaic (OPV) Devices and Solar Cells

The this compound moiety has been successfully integrated into a variety of organic materials for use in organic photovoltaic (OPV) devices, demonstrating its utility in enhancing the performance of solar cells.

In the architecture of bulk heterojunction (BHJ) solar cells, a blend of an electron donor and an electron acceptor material forms the active layer. This compound is often employed as an electron-accepting "A" unit in donor-acceptor (D-A) type copolymers and small molecules that function as the donor material in the blend arxiv.org. The strong electron-withdrawing nature of the difluoroquinoxaline unit helps to lower the HOMO energy level of the resulting material, which is beneficial for achieving a higher open-circuit voltage (VOC) in the solar cell mdpi.com.

Furthermore, this compound derivatives have been utilized in the design of non-fullerene acceptors (NFAs), which are a promising class of materials replacing traditional fullerene-based acceptors nih.govrsc.org. The ability to tune the electronic properties and absorption spectrum of NFAs through molecular design is a key advantage. Quinoxaline-based NFAs have been shown to achieve high power conversion efficiencies (PCEs) in organic solar cells dtic.mil. For instance, a polymer donor named PBQ9, based on a difluoroquinoxaline unit with chlorine substitution on its side chains, was synthesized to reduce costs and simplify the synthetic route compared to its fluorinated counterpart, PBQ6 arxiv.org. When blended with the non-fullerene acceptor Y6, the PBQ6-based device achieved a high PCE of 17.62% arxiv.org.

The introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline ring has a significant impact on the frontier molecular orbital (FMO) energy levels of the resulting materials. The strong electronegativity of fluorine leads to a stabilization (lowering) of both the HOMO and LUMO energy levels mdpi.com. This effect is crucial for optimizing the energy level alignment between the donor and acceptor materials in an OPV device, which is necessary for efficient charge separation.

For example, fluorinated quinoxaline-based small molecules designed as donor materials exhibited deep HOMO levels, which is desirable for increasing the VOC of the solar cell mdpi.com. In one study, the HOMO/LUMO energy levels of three such small molecules (SM1, SM2, and SM3) were determined to be –5.70/–3.48 eV, –5.57/–3.42 eV, and –5.66/–3.59 eV, respectively mdpi.com. The lowering of the HOMO level through fluorination contributes to a larger energy difference between the HOMO of the donor and the LUMO of the acceptor, leading to a higher VOC.

| Material | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|

| PBCl-MTQF | -5.06 | -3.27 | 1.79 |

| PBCl-MTQCN | -5.14 | -3.38 | 1.76 |

| SM1 | -5.70 | -3.48 | 2.22 |

| SM2 | -5.57 | -3.42 | 2.15 |

| SM3 | -5.66 | -3.59 | 2.07 |

| BQ-2FBr | -5.55 | -3.83 | 1.72 |

| BQ-2Cl-FBr | -5.55 | -3.84 | 1.71 |

Efficient charge transport and minimized charge recombination are critical for achieving high performance in OPV devices. The molecular structure and packing of the materials in the active layer play a significant role in these processes. The planarity of the quinoxaline unit can promote π-π stacking, which facilitates intermolecular charge hopping.

The balance between electron and hole mobility in the BHJ blend is also important for efficient charge extraction. The space-charge limited current (SCLC) method is often used to evaluate the charge transport capabilities of the active layer. For instance, in a blend of the polymer donor PM6 and a quinoxaline-based small molecule acceptor, the hole and electron mobilities were measured to be in the order of 10⁻⁴ cm² V⁻¹ s⁻¹ nih.gov. A more balanced ratio of electron to hole mobility (μe/μh) can lead to reduced charge recombination and an improved fill factor (FF) of the solar cell nih.gov. The distinctive π-π molecular packing of some non-fullerene acceptors can lead to the delocalization of electron wavefunctions at the donor/acceptor interface, which reduces the Coulomb attraction between electron-hole pairs and enables efficient charge generation even with a small energy offset nih.gov.

Active Materials in Polymer-Based Resistive Memory Devices

While specific research on this compound in polymer-based resistive memory devices is limited, the broader class of quinoxaline derivatives has been explored for such applications. Resistive memory devices operate by switching between a high resistance state (HRS) and a low resistance state (LRS) upon the application of an external voltage, enabling their use as non-volatile memory.

The memory effect in polymer-based devices can arise from various mechanisms, including charge trapping/de-trapping, filamentary conduction, and conformational changes of the polymer chains rsc.org. The electron-deficient nature of the quinoxaline core makes it a potential charge trapping site. In a device structure where a quinoxaline-containing material is sandwiched between two electrodes, the application of a voltage can lead to the injection of charge carriers (electrons or holes) that become trapped in localized states within the material. This trapping of charge can alter the conductivity of the material, leading to the observed resistive switching behavior.

For instance, novel quinoxaline-ferrocene systems have been studied for non-volatile write-once-read-many (WORM) memory applications. In these systems, the resistive switching mechanism was attributed to a combination of charge transfer, charge trapping, and the redox activity of the ferrocene (B1249389) unit arxiv.org. The electron-accepting quinoxaline part of the molecule plays a crucial role in these processes. It is plausible that the introduction of electron-withdrawing fluorine atoms, as in this compound, could further enhance the charge-trapping capabilities of the quinoxaline unit, potentially leading to improved memory performance, such as a higher ON/OFF ratio or lower switching voltages. However, dedicated research is needed to validate this hypothesis.

Research Applications of 2,6 Difluoroquinoxaline in Chemical Biology and Catalysis

Molecular Scaffold Design in Chemical Biology Research

The structural framework of 2,6-Difluoroquinoxaline offers a versatile platform for the design and synthesis of novel bioactive molecules. Its unique electronic properties, conferred by the two fluorine atoms, make it a valuable building block in medicinal chemistry and chemical biology.

Exploration of the Quinoxaline (B1680401) Core as a Privileged Scaffold

The quinoxaline nucleus is widely recognized as a "privileged scaffold" in drug discovery. researchgate.net This is attributed to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.net The planar, aromatic nature of the quinoxaline ring system allows it to participate in various non-covalent interactions with biological macromolecules, such as π-π stacking and hydrogen bonding. The nitrogen atoms within the pyrazine (B50134) ring can act as hydrogen bond acceptors, further enhancing binding affinity to target proteins. nih.gov

Application of Scaffold Hopping Strategies for Novel Structures

Scaffold hopping is a computational and synthetic strategy employed in drug design to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. nih.gov This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. nih.gov In the context of quinoxaline-based compounds, scaffold hopping can involve replacing the quinoxaline core with other heterocyclic systems or modifying the substitution pattern to explore new chemical space. nih.gov For instance, a computational-driven scaffold-hopping approach has been successfully used to generate new PTP1B inhibitors from a pyrrolo[1,2-a]quinoxaline (B1220188) core by replacing the pyrrole (B145914) ring with different azoles. nih.gov This strategy led to the identification of novel chemotypes with predicted and confirmed inhibitory activity. nih.gov

Design Principles for Enzyme and Receptor Modulators

The design of enzyme and receptor modulators based on the this compound scaffold leverages key structure-activity relationship (SAR) principles. The introduction of fluorine atoms at the 2 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and binding interactions. For example, in the design of novel histone deacetylase (HDAC) inhibitors, quinoxaline-based compounds were synthesized to bear the necessary pharmacophoric features. The nitrogen atoms of the quinoxaline core can act as hydrogen-bond acceptors and one can serve as a zinc-binding region, contributing to HDAC inhibitory activity. nih.gov Furthermore, the substitution pattern on the quinoxaline ring is critical for activity and selectivity. Hybrid molecules incorporating the quinoxaline scaffold have been designed as modulators of HIF-1α and VEGF for potential applications in cancer therapy. nih.govacs.org The SAR studies of these hybrids revealed that the nature and position of substituents on the quinoxaline moiety significantly impact their anticancer activity. nih.govacs.org

| Compound Class | Target | Design Strategy | Key Findings |

| Pyrrolo[1,2-a]quinoxaline derivatives | PTP1B | Scaffold hopping by replacing the pyrrole ring with azoles. | Generated novel chemotypes with confirmed inhibitory activity. nih.gov |

| Quinoxaline-based HDAC inhibitors | HDAC1, HDAC4, HDAC6 | Incorporation of pharmacophoric features and moieties to occupy vacant pockets. | Compound 6c showed potent cytotoxic and HDAC inhibitory activities. nih.gov |

| Quinoxaline-triazole hybrids | VEGFR-2 | Pharmacophore hybridization and substituent variation. | Compound 14 demonstrated potent anticancer activity (IC50 = 0.055 μM). nih.govacs.org |

Development of Fluorinated Analogs for Molecular Imaging Probe Design

The unique properties of the fluorine-18 (B77423) (¹⁸F) isotope, such as its short half-life (109.8 min) and low positron energy (635 keV), make it an ideal radionuclide for Positron Emission Tomography (PET) imaging. frontiersin.org The introduction of fluorine into bioactive molecules is a key strategy for developing PET tracers. Fluorinated quinoxaline derivatives are promising candidates for the development of PET probes for imaging various biological targets. For instance, fluorinated analogs of perhydroquinoxalines have been synthesized and evaluated as κ-opioid receptor (KOR) agonists for PET imaging. nih.gov The fluorine atom was strategically introduced into the quinoxaline scaffold to develop potential PET tracers for studying the role of KOR in neurodegenerative disorders. nih.gov The selection of candidates for development as PET tracers was based on their high KOR affinity and selectivity. nih.gov

Coordination Chemistry and Ligand Development

The nitrogen atoms in the pyrazine ring of this compound provide excellent coordination sites for metal ions, making it a valuable ligand framework in coordination chemistry. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the resulting metal complexes.

This compound as a Ligand Framework for Transition Metals

Quinoxaline and its derivatives have been extensively studied as ligands for a variety of transition metals. isca.me These ligands can coordinate to metal centers in a monodentate or bidentate fashion, and can also act as bridging ligands to form polynuclear complexes. isca.me The resulting metal complexes exhibit a wide range of interesting properties and potential applications, including in catalysis, materials science, and medicine. For example, a series of mononuclear and dinuclear first-row transition metal complexes incorporating the 2-(2′-pyridyl)quinoxaline ligand have been synthesized and evaluated for their anti-inflammatory activity. nih.gov The coordination of the quinoxaline-based ligand to the metal centers was found to be crucial for the observed biological activity. nih.gov While specific studies focusing solely on this compound as a ligand are not extensively detailed in the provided search results, the general principles of quinoxaline coordination chemistry suggest that this compound would form stable complexes with transition metals. The fluorine substituents would likely modulate the ligand field strength and the redox properties of the resulting metal complexes, potentially leading to unique catalytic or photophysical properties. The synthesis of transition metal complexes with various fluorinated ligand systems has been shown to influence the geometric and electronic structures of the resulting compounds. fu-berlin.de

| Metal Ion | Ligand | Complex Type | Potential Application |

| Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-(2′-pyridyl)quinoxaline | Mononuclear and Dinuclear | Anti-inflammatory agents nih.gov |

| Cu(II) | N-(benzoyl)leucinate and quinoxaline | Ternary Complex | Biological studies isca.me |

| Ru(II) | 6,7-dimethyl-2,3-di(pyridine-2-yl)quinoxaline | Mono and Dinuclear Arene Complexes | Structural studies isca.me |

Principles of Metal-Ligand Cooperation in Catalytic Systems

Metal-ligand cooperation (MLC) is a paradigm in catalysis where both the metal center and the ligand are actively involved in the bond activation of a substrate. wikipedia.org This contrasts with traditional catalysis where ligands are often considered spectators, merely tuning the steric and electronic properties of the metal center. In MLC, the ligand can act as a Lewis base, a proton shuttle, or a redox-active participant, working in concert with the metal to facilitate catalytic cycles. wikipedia.org

While direct studies on this compound in MLC are not extensively documented, the fundamental structure of the quinoxaline core suggests potential for such cooperative catalysis. The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can act as Lewis basic sites to interact with substrates or assist in proton transfer. The presence of two fluorine atoms in the 2,6-positions significantly withdraws electron density from the entire ring system. This electronic modification would likely decrease the basicity of the nitrogen atoms. However, this reduced basicity could be advantageous in certain catalytic cycles by facilitating the release of the product from the catalyst.

The general principles of MLC involving N-heterocyclic ligands can be extrapolated to hypothesize the role of this compound. For instance, in hydrogenation or dehydrogenation reactions, one of the quinoxaline nitrogen atoms could accept a proton from the substrate while the metal center interacts with another part of the molecule. The electron-withdrawing nature of the fluorine atoms would influence the pKa of the protonated nitrogen, thereby affecting the thermodynamics and kinetics of the proton transfer step. Further research is needed to explore the potential of this compound and its derivatives as cooperative ligands in catalytic systems.

Applications in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Quinoxaline derivatives have been successfully employed as ligands in a variety of asymmetric transformations. The rigid backbone of the quinoxaline scaffold is advantageous for creating a well-defined chiral environment around a metal center.

A notable example of the application of a fluorinated ligand in the asymmetric hydrogenation of quinoxalines involves the use of an iridium complex with a chiral phosphine (B1218219) ligand, Difluorphos. researchgate.net This catalytic system has demonstrated high efficiency and enantioselectivity in the reduction of a wide range of 2-alkyl- and 2-aryl-substituted quinoxalines to their corresponding 1,2,3,4-tetrahydroquinoxalines. researchgate.net The high performance of the catalyst highlights the beneficial impact of fluorine substitution in the ligand structure, which can enhance catalyst stability and activity. researchgate.net

The following table summarizes the results for the asymmetric hydrogenation of various quinoxaline derivatives using the Ir-Difluorphos catalyst.

| Substrate (Quinoxaline Derivative) | Product (Tetrahydroquinoxaline Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Methylquinoxaline | (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline | 95 | 92 |

| 2-Phenylquinoxaline | (S)-2-Phenyl-1,2,3,4-tetrahydroquinoxaline | 98 | 95 |

| 2-(4-Methoxyphenyl)quinoxaline | (S)-2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline | 97 | 94 |

| 2-(4-Chlorophenyl)quinoxaline | (S)-2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoxaline | 96 | 93 |

Data sourced from studies on iridium-catalyzed asymmetric hydrogenation of quinoxalines. researchgate.net

While this example uses a fluorinated phosphine ligand to hydrogenate quinoxalines, the use of chiral derivatives of this compound as ligands in other asymmetric reactions is an area of potential interest. The electron-withdrawing fluorine atoms could influence the binding of the ligand to the metal and the electronic properties of the resulting chiral catalyst, potentially leading to improved selectivity and reactivity.

Investigation of Lewis Acid Catalysis with Quinoxaline Derivatives

In Lewis acid catalysis, a Lewis acid (electron pair acceptor) activates a substrate towards nucleophilic attack. wikipedia.org While quinoxaline itself is a Lewis base due to the lone pairs on the nitrogen atoms, it can play a role in Lewis acid catalysis in several ways. Quinoxaline derivatives can be used as ligands for metal-based Lewis acids, where the electronic properties of the quinoxaline can tune the acidity of the metal center.

The presence of two strongly electron-withdrawing fluorine atoms in this compound makes the nitrogen atoms less basic. This property could be beneficial in catalytic cycles where strong binding of the catalyst to the product is detrimental to catalyst turnover. A less basic ligand could facilitate product release and regenerate the active catalyst more efficiently.

Furthermore, quinoxaline derivatives can be substrates in reactions catalyzed by Lewis acids. For example, the synthesis of various quinoxaline derivatives can be achieved through condensation reactions catalyzed by Lewis acids such as SbCl₃. nih.govrsc.org In these reactions, the Lewis acid activates the carbonyl compounds towards condensation with o-phenylenediamines.

While specific studies detailing the use of this compound as a ligand or activator in Lewis acid catalysis are limited, the electronic properties conferred by the fluorine atoms suggest intriguing possibilities. The reduced Lewis basicity of the nitrogen atoms could make coordinated metal centers more Lewis acidic, potentially enhancing their catalytic activity in reactions such as Diels-Alder or Friedel-Crafts reactions. Future research in this area could uncover novel applications for this fluorinated heterocycle in Lewis acid catalysis.

Future Research Trajectories and Emerging Paradigms for Fluorinated Quinoxalines

Advancements in Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that often involve harsh conditions, toxic solvents, and metal catalysts, posing environmental concerns. mdpi.comtandfonline.com The future of fluorinated quinoxaline synthesis is geared towards the adoption of green and sustainable chemistry principles. tandfonline.com Key advancements are anticipated in several areas:

Catalyst Innovation : Research is increasingly focused on developing reusable and eco-friendly catalysts. This includes the use of nanocatalysts, such as metal oxides (e.g., zirconia, copper(II) oxide) and silica (B1680970) nanoparticles, which offer high activity and can be easily recovered and reused. rsc.org Bio-based catalysts and solid acid catalysts are also emerging as viable, environmentally benign alternatives. tandfonline.com

Green Solvents and Conditions : A significant shift is underway from conventional organic solvents to greener alternatives like water, ionic liquids, and natural deep eutectic solvents (NADESs). mdpi.comnih.gov These solvents are often biodegradable and less toxic. nih.gov Furthermore, solvent-free reaction conditions, such as grinding and mechanochemistry, are gaining traction as they minimize waste and energy consumption. researchgate.netresearchgate.net

Energy-Efficient Techniques : Microwave irradiation and ultrasound-assisted synthesis are becoming more prevalent. mdpi.comresearchgate.net These methods can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. mdpi.com Researchers at TU Wien have developed a method using superheated water in a microwave reactor, eliminating the need for any catalysts or organic solvents. researchgate.net

Atom Economy : Methodologies that maximize the incorporation of all starting materials into the final product are a central goal of green chemistry. Acceptorless dehydrogenative coupling, which generates water as the only byproduct, represents a highly atom-economical route to quinoxalines. researchgate.net Direct synthesis methods, such as using fluorinated acids as a fluorine source without the need for metal catalysts, also contribute to higher atom economy. tandfonline.com

These sustainable approaches are not only crucial for reducing the environmental footprint of chemical synthesis but also for making the production of valuable compounds like 2,6-difluoroquinoxaline more cost-effective and scalable. tandfonline.com

Table 1: Comparison of Sustainable Synthetic Methods for Quinoxalines

| Methodology | Key Features | Advantages |

|---|---|---|

| Nanocatalysis | Use of catalysts like zirconia or silica nanoparticles. rsc.org | High efficiency, reusability of catalyst, mild reaction conditions. rsc.org |

| Green Solvents | Reactions in water, ionic liquids, or NADESs. mdpi.comnih.gov | Reduced toxicity, biodegradability, often improved reaction rates. mdpi.comnih.gov |

| Microwave/Ultrasound | Use of alternative energy sources to drive reactions. mdpi.comresearchgate.net | Rapid reaction times, higher yields, energy efficiency. mdpi.com |

| Solvent-Free Grinding | Mechanical mixing of solid reactants. researchgate.net | Elimination of solvent waste, simplicity, low cost. researchgate.net |

| Metal-Free Synthesis | Avoiding transition metal catalysts where possible. tandfonline.comtandfonline.com | Reduces cost, toxicity, and contamination of the final product. tandfonline.com |

Innovations in Next-Generation Organic Electronic Materials

The electron-deficient nature of the quinoxaline ring system, enhanced by the presence of electron-withdrawing fluorine atoms, makes this compound a compelling building block for next-generation organic electronic materials. rsc.org Research in this area is focused on leveraging these properties for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

Organic Solar Cells (OSCs) : Fluorinated quinoxalines are being explored as acceptor units in donor-acceptor (D-A) type small molecules and polymers for OSCs. rsc.org The inclusion of fluorine atoms, as in 6,7-difluoroquinoxaline (B3116332) derivatives, has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material. rsc.org This adjustment can lead to a higher open-circuit voltage (VOC), a key parameter for improving the power conversion efficiency (PCE) of solar cells. rsc.orgpharmaceuticaljournal.net Future work will likely involve fine-tuning the position and number of fluorine atoms on the quinoxaline core to optimize molecular energy levels, charge mobility, and film morphology for more efficient charge generation and collection. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : Quinoxaline derivatives are versatile components in OLEDs, capable of functioning as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emitters. tandfonline.comst-andrews.ac.uk The introduction of fluorine can enhance thermal stability and tune the luminescence properties. A significant area of innovation is the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.gov By designing molecules with a small energy gap between their singlet and triplet excited states, non-emissive triplet excitons can be converted into emissive singlet excitons, potentially achieving 100% internal quantum efficiency. acs.org Fluorinated quinoxaline acceptors are being integrated into TADF emitter designs to achieve emission across the visible spectrum, including challenging deep-red and near-infrared wavelengths. tandfonline.comnih.gov

The planarity of the quinoxaline scaffold facilitates π–π stacking, which is beneficial for charge transport, while the addition of solubilizing side chains ensures good processability for device fabrication. rsc.org Innovations will focus on creating novel D-A structures incorporating the this compound core to achieve high-performance, stable, and cost-effective organic electronic devices.

Table 2: Properties of Fluorinated Quinoxalines in Organic Electronics

| Application | Role of Fluorinated Quinoxaline | Key Properties & Advantages |

|---|---|---|

| Organic Solar Cells (OSCs) | Electron-acceptor unit in D-A systems. rsc.org | Lowers HOMO energy levels, increases open-circuit voltage (VOC), improves power conversion efficiency (PCE). rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Emitter, Electron Transport Material (ETM), Hole Transport Material (HTM). tandfonline.comst-andrews.ac.uk | Tunable emission color, high thermal stability, potential for Thermally Activated Delayed Fluorescence (TADF). nih.govacs.org |

New Directions in Chemical Biology Research and Molecular Probe Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and marketed drugs. rsc.orgresearchgate.net The incorporation of fluorine is a well-established strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. rsc.org This positions this compound as a valuable platform for future chemical biology research and the development of sophisticated molecular probes.

Medicinal Chemistry and Drug Discovery : Quinoxaline derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net Future research will involve synthesizing libraries of this compound analogues and screening them against various biological targets. The electron-withdrawing fluorine atoms can modulate the acidity/basicity of nearby functional groups and influence intermolecular interactions within a target's binding site, offering a powerful tool for structure-activity relationship (SAR) studies. tandfonline.com

Molecular Probes and Sensors : The inherent photophysical properties of the quinoxaline ring make it an excellent fluorophore and chromophore. researchgate.net Its electron-deficient character allows it to act as a reporter in sensors, particularly for anions like fluoride (B91410), where a binding event triggers a change in color or fluorescence. researchgate.net Future designs could incorporate the this compound core into ratiometric fluorescent probes for detecting specific analytes, such as thiophenols, in biological systems and food samples with high sensitivity. nih.gov

Bioimaging Agents : Quinoxaline derivatives have been successfully radiolabeled and used as targeting probes for melanoma imaging. tandfonline.com The introduction of fluorine opens the door to developing 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging, a highly sensitive and quantitative imaging modality. Research in this direction would focus on synthesizing this compound-based ligands with high affinity and selectivity for specific biological targets, such as enzymes or receptors overexpressed in disease states.

The convergence of synthetic chemistry with biology will enable the creation of novel this compound-based tools to probe complex biological processes, diagnose diseases, and guide the development of next-generation therapeutics.

Frontier Research in Catalysis and Ligand Design

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure endow it with the ability to act as a ligand, coordinating to transition metals to form stable complexes. The electronic properties of this ligand can be precisely tuned by substitution on the benzene (B151609) ring. Introducing two strongly electron-withdrawing fluorine atoms, as in this compound, presents a frontier in ligand design, offering the potential to create novel catalysts with unique reactivity.

Modulating Electronic Properties : The primary role of the fluorine atoms in a this compound ligand would be to decrease the electron density on the coordinating nitrogen atoms. This modification would make the ligand a weaker σ-donor and a stronger π-acceptor compared to its non-fluorinated counterpart. In transition metal catalysis, this can have profound effects:

It can stabilize metal centers in low oxidation states.

It can make the metal center more electrophilic, potentially enhancing its reactivity in catalytic cycles involving oxidative addition or nucleophilic attack on a coordinated substrate.

Applications in Homogeneous Catalysis : Research is anticipated in incorporating this compound and its derivatives as ligands in various transition-metal-catalyzed reactions, such as cross-coupling, hydrogenation, and C-H functionalization. researchgate.netresearchgate.net For example, iridium complexes bearing fluorinated ligands have shown promise in asymmetric hydrogenation. tandfonline.com The unique electronic signature of a this compound ligand could lead to catalysts with improved selectivity, activity, and stability.